molecular formula C15H16ClNO2 B12000756 1-(4-Chlorophenyl)-alpha,2,5-trimethyl-1H-pyrrole-3-acetic acid CAS No. 42780-43-8

1-(4-Chlorophenyl)-alpha,2,5-trimethyl-1H-pyrrole-3-acetic acid

Cat. No.: B12000756
CAS No.: 42780-43-8
M. Wt: 277.74 g/mol
InChI Key: PFCHOUQUXDZKQF-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrole ring, which is further substituted with methyl groups and a propanoic acid moiety. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a 1,4-dicarbonyl compound under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Substitution with Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Addition of the Propanoic Acid Moiety: The propanoic acid group can be added through a Grignard reaction using ethyl magnesium bromide followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-chlorophenyl)-1H-pyrrol-3-yl]propanoic acid: Lacks the additional methyl groups, which may affect its biological activity and chemical reactivity.

    2-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propanoic acid: Contains a bromine atom instead of chlorine, potentially altering its pharmacokinetic properties and potency.

    2-[1-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]acetic acid: Has a different carboxylic acid moiety, which may influence its solubility and bioavailability.

Uniqueness

The presence of both the chlorophenyl group and the specific substitution pattern on the pyrrole ring makes 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propanoic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

42780-43-8

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C15H16ClNO2/c1-9-8-14(10(2)15(18)19)11(3)17(9)13-6-4-12(16)5-7-13/h4-8,10H,1-3H3,(H,18,19)

InChI Key

PFCHOUQUXDZKQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(C)C(=O)O

Origin of Product

United States

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